5-Cyclopropyl-N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich unserer Verbindung von Interesse, wurden auf ihre antiviralen Eigenschaften untersucht. Zum Beispiel:
- Verbindung 1: Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat zeigte eine inhibitorische Aktivität gegen Influenza A mit einem IC50 von 7,53 μmol/L und einem hohen Selektivitätsindex (SI)-Wert von 17,1 gegenüber CoxB3-Virus .
- Verbindung 2: 1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)-4-methylthiosemicarbazid zeigte eine potente antivirale Aktivität gegen Coxsackie B4-Virus, mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .
Entzündungshemmende und analgetische Eigenschaften
Bestimmte Indolderivate haben sich als vielversprechend für entzündungshemmende Mittel erwiesen. Bemerkenswert ist:
- Verbindung 42: (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid zeigte entzündungshemmende und analgetische Aktivitäten, zusammen mit einem niedrigen ulzerogenen Index, vergleichbar mit Indomethacin und Celecoxib .
Behandlung der Alzheimer-Krankheit
Obwohl nicht direkt mit der Verbindung verwandt, ist es erwähnenswert, dass Forscher einen dualen AChE/GSK3β-Inhibitor für die Behandlung der Alzheimer-Krankheit entdeckt haben. Die Verbindung, 2-(Cyclopropancarboxamido)-N-(5-((1-(4-Fluorbenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamid, erhöhte den Acetylcholinspiegel im Gehirn signifikant, ohne den Darmspiegel zu beeinflussen .
Wirkmechanismus
Thiazoles
are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Indoles
are aromatic organic compounds that contain a benzene ring fused to a pyrrole ring . They are found in many important synthetic drug molecules and have various biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic activities .
Biologische Aktivität
5-cyclopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-3-carboxamide, identified by its CAS number 1797334-39-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitubercular and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H17N5O2S with a molecular weight of 403.5 g/mol. It features a complex structure that includes an isoxazole moiety, a thiazole ring, and a pyridine derivative, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H17N5O2S |
Molecular Weight | 403.5 g/mol |
CAS Number | 1797334-39-4 |
Antitubercular Activity
Recent studies have highlighted the compound's potential as an antitubercular agent. A series of substituted thiazole derivatives, including this compound, showed significant inhibitory activity against Mycobacterium tuberculosis strains. The structure-activity relationship indicates that the presence of the pyridinyl and thiazolyl groups enhances the compound's efficacy against resistant strains of tuberculosis .
Case Study:
In a study conducted by researchers at Johns Hopkins University, it was found that compounds similar to 5-cyclopropyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)isoxazole-3-carboxamide exhibited high inhibitory activity against both replicating and non-replicating M. tuberculosis strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antitubercular drugs, suggesting a promising avenue for drug development against multidrug-resistant tuberculosis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Its structural components suggest potential activity against various cancer cell lines. Preliminary in vitro studies indicate that it may inhibit cell proliferation in breast cancer models, particularly in MCF-7 and MDA-MB-231 cell lines .
Research Findings:
- In vitro Studies : The compound demonstrated cytotoxic effects on cancer cells with IC50 values comparable to established chemotherapeutics.
- Mechanism of Action : Further investigations into its mechanism revealed that it may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications in the thiazole and isoxazole rings have been shown to significantly impact biological activity. For example:
- Substituents on the thiazole ring : Altering the position or type of substituents can enhance binding affinity to target proteins involved in tumor growth.
- Isoxazole modifications : Changes in the isoxazole ring can affect solubility and bioavailability, crucial for therapeutic applications.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-20(17-10-19(28-26-17)14-3-4-14)23-15-7-5-13(6-8-15)18-12-29-21(25-18)24-16-2-1-9-22-11-16/h1-2,5-12,14H,3-4H2,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOPQMPVDGQOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.